molecular formula C34H40O16 B211789 Yadanzioside M CAS No. 101559-99-3

Yadanzioside M

Cat. No.: B211789
CAS No.: 101559-99-3
M. Wt: 704.7 g/mol
InChI Key: QHFGKHHBXLUOJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside M involves the extraction of Brucea javanica, followed by isolation and purification processes. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized by spectral methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification processes used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: Yadanzioside M undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Yadanzioside M is unique among quassinoids due to its specific glycosidic structure and potent anti-tumor activity. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets .

Biological Activity

Yadanzioside M is a quassinoid glycoside derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties, particularly in treating various cancers. This compound has garnered attention for its potential biological activities, particularly its anti-cancer effects. Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects, including its interactions with cellular pathways and target proteins.

Anti-Cancer Properties

This compound has been identified as a potent anti-cancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

  • Cytotoxicity : this compound shows strong cytotoxic effects against human cancer cell lines, including lung cancer cells (H520, H1299) and others. For instance, in a study evaluating its efficacy, this compound demonstrated an IC50 value of approximately 20 μM against H520 cells, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound influences the expression of critical proteins involved in cancer progression. Specifically, it has been shown to upregulate tumor suppressor protein p53 while inhibiting the phosphorylation of MAPK1, a protein associated with cell survival and proliferation . This dual action suggests that this compound may induce apoptosis in cancer cells while preventing their growth.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various target proteins implicated in cancer pathways. These studies reveal that this compound interacts favorably with proteins such as p53 and MAPK1, supporting its role as a modulator of these critical pathways .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityH52020.95Upregulation of p53, inhibition of MAPK1
CytotoxicityH129921.02Similar to H520
CytotoxicityA54926.07Similar to H520

Case Study 1: Lung Cancer Inhibition

In a controlled study, this compound was administered to human lung cancer cell lines (H520 and H1299). The results indicated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of p53 signaling pathways.

Case Study 2: Comparative Analysis with Other Quassinoids

A comparative analysis was conducted between this compound and other quassinoids like brusatol and bruceine D. It was found that while all compounds exhibited anti-cancer properties, this compound demonstrated unique binding affinities and mechanisms that could be exploited for therapeutic applications .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological potential of this compound:

  • Pharmacological Diversity : The metabolites from Brucea javanica, including this compound, have been shown to possess a wide range of pharmacological effects beyond anti-cancer activities, such as anti-inflammatory and anti-viral properties .
  • Clinical Implications : Observational studies suggest that formulations containing this compound can enhance therapeutic efficacy when combined with other agents in cancer treatment protocols . However, more rigorous clinical trials are needed to establish standardized dosages and treatment regimens.

Properties

IUPAC Name

methyl 3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGKHHBXLUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)OC7C(C(C(C(O7)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906314
Record name Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101559-99-3
Record name Yadanzioside M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 15-(benzoyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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